5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the cyclobutyl and 4-fluorophenylsulphonyl intermediates. These intermediates are then reacted under specific conditions to form the oxadiazole ring. Common reagents used in these reactions include cyclobutyl bromide, 4-fluorobenzenesulfonyl chloride, and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the formation of the oxadiazole ring. The process is designed to be scalable for large-scale production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl and oxadiazole functionalities are beneficial.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-3-{[(4-chlorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole
- 5-Cyclobutyl-3-{[(4-methylphenyl)sulphonyl]methyl}-1,2,4-oxadiazole
- 5-Cyclobutyl-3-{[(4-nitrophenyl)sulphonyl]methyl}-1,2,4-oxadiazole
Uniqueness
5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
5-cyclobutyl-3-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c14-10-4-6-11(7-5-10)20(17,18)8-12-15-13(19-16-12)9-2-1-3-9/h4-7,9H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZMGGIBQASLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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